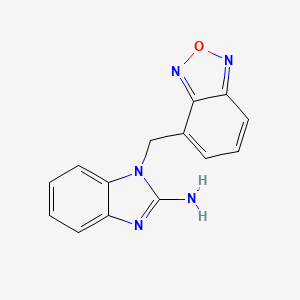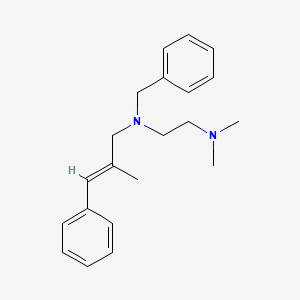![molecular formula C16H17ClN2O B5361120 N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea, also known as Chlorpropham, is a synthetic chemical compound that belongs to the class of urea herbicides. It is commonly used as a pre-emergent herbicide to control the growth of weeds in various crops such as potatoes, carrots, and onions. Chlorpropham was first synthesized in the 1950s and has since become a popular herbicide due to its effectiveness and low cost.
作用機序
N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea works by inhibiting the growth of weeds by interfering with the cell division process. It specifically targets the microtubules in the cells, which are essential for proper cell division. By disrupting the microtubules, this compound prevents the cells from dividing and growing, ultimately leading to the death of the weed.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity to humans and animals. However, it can have some negative effects on the environment, including soil and water contamination. This compound can also have a negative impact on non-target plants and organisms, leading to reduced biodiversity.
実験室実験の利点と制限
N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea is a widely used herbicide in the agriculture industry, making it readily available for research purposes. Its low cost and effectiveness make it an attractive option for researchers studying the effects of herbicides on plant growth and development. However, this compound's potential negative effects on the environment and non-target organisms should be considered when conducting experiments.
将来の方向性
1. Development of new herbicides with improved selectivity and reduced environmental impact.
2. Investigation of the long-term effects of N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea on soil and water quality.
3. Study of the effects of this compound on non-target organisms, including insects and birds.
4. Development of new methods for weed control that do not rely on herbicides.
5. Investigation of the potential health effects of this compound exposure in humans and animals.
6. Study of the molecular mechanisms underlying this compound's herbicidal properties.
7. Development of new formulations of this compound with improved efficacy and reduced environmental impact.
In conclusion, this compound is a synthetic herbicide that has been extensively studied for its effectiveness in controlling weed growth. While it has some limitations and potential negative effects on the environment, this compound remains a popular option for farmers and researchers alike. Further research is needed to fully understand the effects of this compound and to develop new methods for weed control that are both effective and environmentally sustainable.
合成法
N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea is synthesized by reacting 4-chlorobenzylamine with 2-methylphenyl isocyanate in the presence of a catalyst. The reaction results in the formation of this compound, which is then purified and used as a herbicide.
科学的研究の応用
N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea has been extensively studied for its herbicidal properties. It has been found to be effective in controlling the growth of various weeds, including annual and perennial grasses and broadleaf weeds. This compound is commonly used in the agriculture industry to increase crop yields by reducing weed competition.
特性
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-12-4-2-3-5-15(12)19-16(20)18-11-10-13-6-8-14(17)9-7-13/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJOFDYXOWNRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5361041.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5361050.png)
![1-amino-3-(4-ethoxyphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5361057.png)
![{1-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5361064.png)
![7-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5361072.png)
![(4-chlorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5361076.png)
![7-(4-ethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5361086.png)

![5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5361095.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzoyl)amino]acrylic acid](/img/structure/B5361126.png)


![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-[2-(4-nitrophenoxy)ethylidene]indoline](/img/structure/B5361142.png)
![N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)